1-Benzhydryl-3-(oxetan-3-yl)azetidine CAS number 1956321-68-8
1-Benzhydryl-3-(oxetan-3-yl)azetidine CAS number 1956321-68-8
Topic: 1-Benzhydryl-3-(oxetan-3-yl)azetidine (CAS 1956321-68-8) Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Bis-Small-Ring" Scaffold
1-Benzhydryl-3-(oxetan-3-yl)azetidine (CAS 1956321-68-8) represents a high-value, sp³-rich building block in modern medicinal chemistry. It combines two highly strained four-membered rings—an azetidine and an oxetane —linked directly at their C3 positions.
This compound serves as a critical intermediate for introducing the 3-(oxetan-3-yl)azetidine motif into drug candidates. This motif acts as a metabolically stable, polar, and rigid surrogate for traditional lipophilic spacers like cyclohexyl or piperidinyl groups. The bulky benzhydryl (diphenylmethyl) group on the nitrogen serves as a robust protecting group that enhances solubility in organic solvents during synthesis and can be removed (debenzhydrylation) to reveal the free secondary amine for further diversification.
Key Technical Value:
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Conformational Rigidity: The C3–C3' bond restricts bond rotation more effectively than acyclic linkers, reducing the entropic penalty of ligand-target binding.
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Physicochemical Optimization: The oxetane ring lowers LogP (lipophilicity) and blocks metabolic "soft spots" compared to gem-dimethyl or cycloalkyl analogs.
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Synthetic Utility: The benzhydryl group directs reaction selectivity and simplifies purification via crystallization.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 1956321-68-8 |
| IUPAC Name | 1-(Diphenylmethyl)-3-(oxetan-3-yl)azetidine |
| Molecular Formula | C₁₉H₂₁NO |
| Molecular Weight | 279.38 g/mol |
| Core Scaffold | 3,3'-Bi(azetidinyl-oxetanyl) |
| Predicted LogP | ~2.8 (High due to benzhydryl; core is polar) |
| H-Bond Acceptors | 2 (Oxetane O, Azetidine N) |
| sp³ Fraction (Fsp³) | 0.37 (High saturation in the core) |
Structural Analysis & Pharmacophore Mapping
The molecule consists of three distinct functional zones, each serving a specific purpose in drug design and synthesis.
Figure 1: Pharmacophore map illustrating the functional roles of the benzhydryl, azetidine, and oxetane components.[1][2][3]
Synthetic Methodology
The synthesis of 1-Benzhydryl-3-(oxetan-3-yl)azetidine is non-trivial due to the strain energy of combining two four-membered rings. The most robust protocol employs a "Ring Closure" strategy , constructing the azetidine ring onto a pre-formed oxetane precursor. This avoids the difficult coupling of two bulky cyclic electrophiles/nucleophiles.
Protocol: Azetidine Ring Closure via 1,3-Electrophile
Reaction Overview: This method utilizes benzhydrylamine (a primary amine) to displace two leaving groups (Mesylates) on a 1,3-diol derivative derived from oxetane.
Step-by-Step Workflow:
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Precursor Preparation:
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Start with Diethyl 2-(oxetan-3-yl)malonate .
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Reduction: Treat with Lithium Aluminum Hydride (LiAlH₄) in THF at 0°C to yield 2-(oxetan-3-yl)propane-1,3-diol .
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Activation: React the diol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) in DCM to form the dimesylate .
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Cyclization (The Key Step):
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Reagents: Dimesylate precursor (1.0 eq), Benzhydrylamine (1.1 eq), DIPEA (3.0 eq).
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Solvent: Acetonitrile (MeCN) or DMF (High dilution to favor intramolecular cyclization).
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Conditions: Heat to reflux (80–90°C) for 12–16 hours.
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Mechanism: The amine performs an intermolecular Sɴ2 attack on one mesylate, followed by a rapid intramolecular Sɴ2 attack on the second mesylate to close the azetidine ring.
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Work-up & Purification:
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Quench with water, extract with Ethyl Acetate.
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Wash with brine to remove residual amine salts.
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Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The benzhydryl group makes the product UV-active and lipophilic, simplifying isolation.
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Figure 2: The "Ring Closure" synthetic pathway, the most reliable route for generating the 3-substituted azetidine core.
Applications in Drug Discovery
A. Bioisosteric Replacement
This scaffold is an ideal bioisostere for 4-substituted piperidines or cyclohexanes .
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Why switch? Piperidines are often metabolically labile (oxidation at the nitrogen or alpha-carbon). The azetidine-oxetane combination reduces the number of oxidizable C-H bonds and lowers the lipophilicity (LogD) while maintaining a similar vector orientation.
B. Fragment-Based Drug Discovery (FBDD)
The 3-(oxetan-3-yl)azetidine core (obtained after removing the benzhydryl group) is a "shapely" fragment.
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High Fsp³: Increases the likelihood of clinical success by improving solubility and reducing off-target promiscuity.
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Vectorization: The nitrogen atom provides a clear attachment point for library expansion.
C. Deprotection Strategy
To utilize the core in library synthesis:
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Hydrogenolysis: H₂ (1 atm), Pd(OH)₂/C (Pearlman's catalyst), MeOH/EtOAc.
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Product: 3-(Oxetan-3-yl)azetidine (Secondary amine).
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Note: The oxetane ring is stable to standard hydrogenolysis conditions, but strong Lewis acids should be avoided to prevent ring opening.
Handling & Safety Data
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzhydryl group provides good stability, but azetidines can be sensitive to moisture and acid over prolonged periods.
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Solubility: Soluble in DCM, DMSO, Methanol, and Ethyl Acetate. Poorly soluble in water (unless protonated).
References
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
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Duncton, M. A. (2011). Minireview: Azetidines in Drug Discovery. MedChemComm. Link
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BLD Pharm. (2025). Product Catalog: 1-Benzhydryl-3-(oxetan-3-yl)azetidine. BLD Pharm.[4][5][6] Link
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Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery. ACS Medicinal Chemistry Letters. Link
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. 955400-19-8|1-Benzhydryl-3-(methoxymethyl)azetidine|BLD Pharm [bldpharm.com]
- 5. 72351-36-1|(1-Benzhydrylazetidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 6. 1375303-15-3|2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol|BLD Pharm [bldpharm.com]
